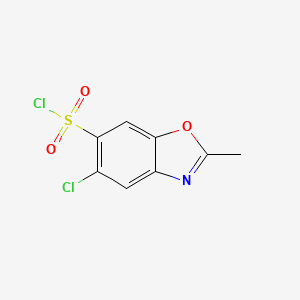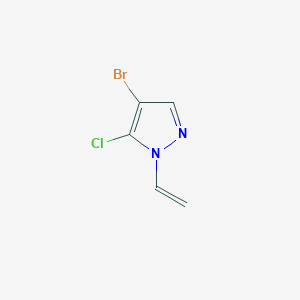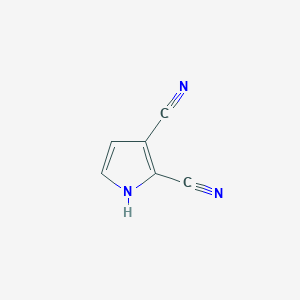
1H-Pyrrole-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring substituted with two cyano groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of tetracyanoethylene (TCNE) with hydrochloric acid (HCl) in the presence of tin (Sn) and acetic acid (AcOH), resulting in the formation of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions: 1H-Pyrrole-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid, while reduction can produce 2,3-diaminopyrrole.
科学的研究の応用
1H-Pyrrole-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for antimicrobial and anticancer agents.
作用機序
The mechanism by which 1H-Pyrrole-2,3-dicarbonitrile exerts its effects involves interactions with various molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to therapeutic effects.
類似化合物との比較
1H-Pyrrole-2,3-dicarbonitrile can be compared with other similar compounds, such as:
1H-Pyrrole-3,4-dicarbonitrile: This compound has cyano groups at the 3 and 4 positions, leading to different chemical reactivity and applications.
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile:
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings, exhibiting distinct biological activities and synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
59175-49-4 |
|---|---|
分子式 |
C6H3N3 |
分子量 |
117.11 g/mol |
IUPAC名 |
1H-pyrrole-2,3-dicarbonitrile |
InChI |
InChI=1S/C6H3N3/c7-3-5-1-2-9-6(5)4-8/h1-2,9H |
InChIキー |
SWIRXXWZEVGZSC-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


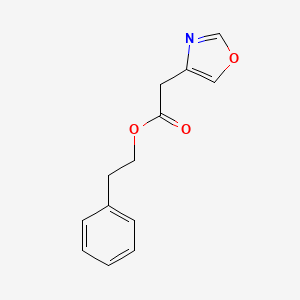
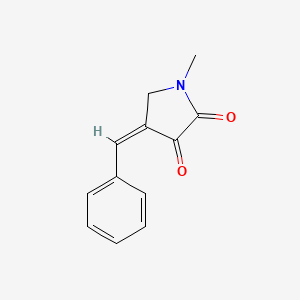
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)

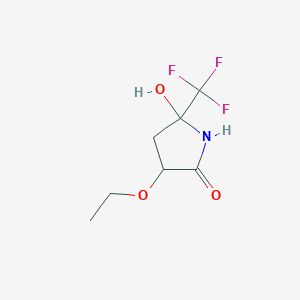
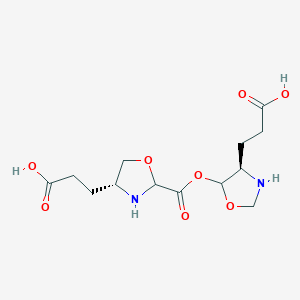
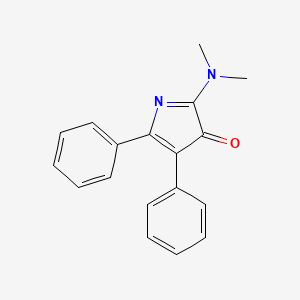


![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide](/img/structure/B15208827.png)
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)
